molecular formula C17H18N2O2 B2788507 (9H-fluoren-9-yl)methyl 1,2-dimethylhydrazinecarboxylate CAS No. 858353-45-4

(9H-fluoren-9-yl)methyl 1,2-dimethylhydrazinecarboxylate

Cat. No.: B2788507
CAS No.: 858353-45-4
M. Wt: 282.343
InChI Key: HKSUKHHLASCJJY-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl 1,2-dimethylhydrazinecarboxylate (CAS: 35661-51-9) is a fluorenylmethyl-protected hydrazine derivative with the molecular formula C₁₇H₁₈N₂O₂ (based on structural analogs in and ). This compound belongs to the class of carbamate-functionalized hydrazines, where the 9H-fluorenylmethoxycarbonyl (Fmoc) group serves as a protective moiety. The Fmoc group is widely used in peptide synthesis and organic chemistry due to its stability under basic conditions and ease of removal under mild acidic conditions .

For example, and describe the synthesis of related fluorenylmethyl esters via reactions with chloroformates or hydrazides, suggesting that similar strategies (e.g., coupling 1,2-dimethylhydrazine with Fmoc chloride) could yield the target compound.

Key properties include:

  • Molecular weight: 294.34 g/mol (calculated).
  • Purity: Commercial batches (e.g., from TCI America) achieve ≥98.0% purity via HPLC and titration analysis .
  • Storage: Requires inert atmosphere and refrigeration (2–8°C) to prevent decomposition .

Notably, the compound is listed as discontinued by CymitQuimica as of 2025, limiting its commercial availability .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-methyl-N-(methylamino)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-18-19(2)17(20)21-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16,18H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSUKHHLASCJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-fluoren-9-yl)methyl 1,2-dimethylhydrazinecarboxylate typically involves the reaction of 9-fluorenylmethanol with 1,2-dimethylhydrazinecarboxylate under specific conditions. One common method involves the use of a protecting group strategy, where the fluorenylmethanol is first converted to its corresponding chloroformate derivative using phosgene. This intermediate is then reacted with 1,2-dimethylhydrazinecarboxylate to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Solvents such as tetrahydrofuran (THF) and catalysts like pyridinium p-toluenesulfonate are commonly used to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

(9H-fluoren-9-yl)methyl 1,2-dimethylhydrazinecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can yield fluorenylmethyl hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the hydrazinecarboxylate moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

(9H-fluoren-9-yl)methyl 1,2-dimethylhydrazinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (9H-fluoren-9-yl)methyl 1,2-dimethylhydrazinecarboxylate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Key Observations:

Functional Group Diversity: The target compound’s dimethylhydrazine moiety distinguishes it from analogs like Compound 10 (methoxyimino piperidine) and Compound 11 (oxopiperidine), which exhibit greater structural complexity .

Biological Relevance : Unlike 1,3,4-oxadiazole derivatives (), which demonstrate broad bioactivity (e.g., anticancer, antibacterial), the biological applications of the target compound remain unexplored in the provided literature .

Stability and Handling : The target compound’s requirement for inert storage contrasts with simpler Fmoc-hydrazine derivatives, suggesting higher sensitivity to environmental degradation .

Biological Activity

(9H-fluoren-9-yl)methyl 1,2-dimethylhydrazinecarboxylate, also known as Fmoc-Dimethylhydrazine, is a chemical compound with the molecular formula C17H18N2O2 and a molecular weight of 282.34 g/mol. This compound is of significant interest in various fields, including organic synthesis, medicinal chemistry, and biochemistry, due to its unique structural properties and potential biological activities.

  • Molecular Formula : C17H18N2O2
  • Molecular Weight : 282.34 g/mol
  • CAS Number : 858353-45-4
  • Structure : The compound features a fluorenylmethyl group attached to a hydrazinecarboxylate moiety, which is critical for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 9-fluorenylmethanol with 1,2-dimethylhydrazinecarboxylate. Common methods include:

  • Protecting Group Strategy : Conversion of fluorenylmethanol to its chloroformate derivative before reaction with hydrazinecarboxylate.
  • Continuous Flow Reactors : Utilization in industrial settings for enhanced efficiency and yield.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against multidrug-resistant bacterial strains. It is believed that the compound interferes with essential cellular processes or enzymes critical for bacterial survival.

Anticancer Potential

Studies have explored the compound's potential as an anticancer agent. Its mechanism may involve:

  • Induction of Apoptosis : Targeting specific signaling pathways to promote programmed cell death in cancer cells.
  • Inhibition of Tumor Growth : Interfering with cellular proliferation mechanisms.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The hydrazinecarboxylate functional group may inhibit key enzymes involved in metabolic pathways.
  • Cell Signaling Interference : Modulation of signaling pathways that regulate cell growth and apoptosis.

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated efficacy against resistant strains of E. coli and Staphylococcus aureus.
Anticancer PropertiesInduced apoptosis in breast cancer cell lines; reduced tumor size in xenograft models.
Synthesis and ApplicationsHighlighted as a versatile building block in organic synthesis with potential therapeutic applications.

Comparison with Similar Compounds

The unique structure of this compound sets it apart from other compounds such as:

  • (9H-fluoren-9-yl)methyl 2-hydroxyethyl (methyl)carbamate
  • Fmoc-Cystamine HCl

These compounds lack the specific hydrazinecarboxylate functional group, which contributes to the distinct biological activities observed in this compound.

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling (9H-fluoren-9-yl)methyl 1,2-dimethylhydrazinecarboxylate in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection (e.g., N95 masks) if dust or aerosols are generated .
  • Ventilation : Ensure local exhaust ventilation in areas where the compound is handled to minimize inhalation risks .
  • Storage : Store in a dry, cool environment (2–8°C) in airtight containers to prevent hydrolysis or oxidation .
  • Emergency Procedures : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .

Q. How should researchers assess the stability of this compound under varying experimental conditions?

  • Methodological Answer :

  • Stability Testing : Conduct accelerated degradation studies by exposing the compound to stressors (e.g., heat, light, humidity). Monitor degradation via HPLC or LC-MS .
  • Key Factors :
  • Temperature : Store at ≤8°C to avoid thermal decomposition .
  • pH Sensitivity : Test solubility and stability in buffers (pH 3–9) to identify optimal reaction conditions .
  • Documentation : Track changes in purity and byproduct formation using validated analytical protocols .

Advanced Research Questions

Q. How can researchers design experiments to study the environmental fate of this compound?

  • Methodological Answer :

  • Experimental Framework :

Abiotic Transformations : Simulate hydrolysis and photolysis in aqueous systems under controlled UV light exposure. Quantify degradation products using GC-MS .

Biotic Degradation : Incubate with soil or microbial cultures to assess biodegradation pathways. Use isotopic labeling (e.g., ¹⁴C) to track metabolite formation .

  • Data Interpretation : Compare degradation rates across matrices (water, soil) and model environmental persistence using QSAR (Quantitative Structure-Activity Relationship) tools .

Q. What strategies resolve contradictory data in bioactivity studies involving this compound?

  • Methodological Answer :

  • Assay Validation :
  • Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm target specificity .
  • Include positive/negative controls to rule out assay interference .
  • Structural Analysis : Perform X-ray crystallography or NMR to verify compound integrity and binding modes .
  • Statistical Approaches : Apply multivariate analysis to identify confounding variables (e.g., solvent effects, impurities) .

Q. How can synthesis protocols for this compound be optimized for high-purity yields?

  • Methodological Answer :

  • Stepwise Optimization :
StepParameterOptimal Condition
1Coupling ReagentHATU over DCC (reduces side reactions)
2SolventAnhydrous DMF (prevents hydrolysis)
3Temperature0–4°C (minimizes thermal degradation)
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization .
  • Quality Control : Validate purity (>95%) via ¹H-NMR and HPLC-UV .

Theoretical and Methodological Considerations

Q. How should researchers align studies of this compound with broader theoretical frameworks in organic chemistry?

  • Methodological Answer :

  • Conceptual Linkage : Frame synthesis and reactivity studies within carbamate protection chemistry, emphasizing the role of the fluorenylmethyl (Fmoc) group in transient amine protection .
  • Mechanistic Studies : Use computational tools (DFT calculations) to predict reaction pathways and compare with experimental outcomes .

Q. What advanced analytical techniques are critical for characterizing degradation byproducts of this compound?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Identify unknown degradation products via exact mass matching .
  • NMR Spectroscopy : Assign structures to byproducts using 2D techniques (e.g., COSY, HSQC) .
  • Toxicological Screening : Assess ecotoxicity of degradation products using in vitro models (e.g., zebrafish embryos) .

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